molecular formula C15H16N2O4S B3007135 1-(3-Methoxyphenyl)-3-(4-methylphenyl)sulfonylurea CAS No. 108838-88-6

1-(3-Methoxyphenyl)-3-(4-methylphenyl)sulfonylurea

Cat. No.: B3007135
CAS No.: 108838-88-6
M. Wt: 320.36
InChI Key: NNHNQYJJIZILAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methoxyphenyl)-3-(4-methylphenyl)sulfonylurea is an organic compound that belongs to the class of sulfonylureas. These compounds are known for their diverse applications in medicinal chemistry, particularly as hypoglycemic agents used in the treatment of diabetes mellitus. The compound features a sulfonylurea functional group attached to a 3-methoxyphenyl and a 4-methylphenyl group, which contributes to its unique chemical properties and biological activities.

Scientific Research Applications

1-(3-Methoxyphenyl)-3-(4-methylphenyl)sulfonylurea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: As a sulfonylurea derivative, it is investigated for its hypoglycemic effects and potential use in diabetes treatment.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Preparation Methods

The synthesis of 1-(3-Methoxyphenyl)-3-(4-methylphenyl)sulfonylurea typically involves the reaction of 3-methoxyaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then treated with an isocyanate to yield the final sulfonylurea product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

1-(3-Methoxyphenyl)-3-(4-methylphenyl)sulfonylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-(4-methylphenyl)sulfonylurea involves its interaction with specific molecular targets, such as enzymes or receptors. In the context of its hypoglycemic activity, the compound binds to the sulfonylurea receptor on pancreatic beta cells, leading to the closure of potassium channels. This results in depolarization of the cell membrane and subsequent opening of calcium channels, which triggers insulin release. The molecular pathways involved include the regulation of ion channels and insulin secretion.

Comparison with Similar Compounds

1-(3-Methoxyphenyl)-3-(4-methylphenyl)sulfonylurea can be compared with other sulfonylurea derivatives, such as:

    Tolbutamide: Another first-generation sulfonylurea used in diabetes treatment.

    Glibenclamide: A second-generation sulfonylurea with higher potency.

    Glipizide: Known for its rapid onset of action and shorter duration of effect

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-(4-methylphenyl)sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-11-6-8-14(9-7-11)22(19,20)17-15(18)16-12-4-3-5-13(10-12)21-2/h3-10H,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHNQYJJIZILAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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